2-Pyrrolidinone,1-acetyl-5-ethynyl-

Description

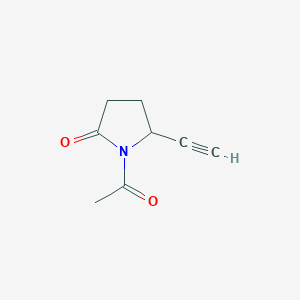

2-Pyrrolidinone,1-acetyl-5-ethynyl- is a substituted derivative of the 2-pyrrolidinone scaffold, characterized by an acetyl group at the 1-position and an ethynyl group at the 5-position. The pyrrolidinone core is a five-membered lactam ring, widely studied for its versatility in pharmaceuticals, agrochemicals, and solvents. However, insights can be inferred from structurally related pyrrolidinone derivatives discussed below.

Properties

IUPAC Name |

1-acetyl-5-ethynylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-3-7-4-5-8(11)9(7)6(2)10/h1,7H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBCEUACPSPGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CCC1=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Sequence

The foundational approach derives from the multi-step synthesis outlined in US Patent 4,621,145. While the patent focuses on 4-amino-5-hexenoic acid, its methodology adapts to 2-Pyrrolidinone,1-acetyl-5-ethynyl- through modified intermediates:

Step 1: Hydrogenation of 5-Oxo-2-pyrrolidinoneacetonitrile

5-Oxo-2-pyrrolidinoneacetonitrile undergoes hydrogenation with dimethylamine in the presence of a palladium catalyst (e.g., Pd/BaSO₄ or Pd/Al₂O₃) at 20–100°C under 1–20 atm H₂. This yields N,N-dimethyl-2-(5'-oxo-2'-pyrrolidinyl)ethylamine.

| Parameter | Condition |

|---|---|

| Catalyst | Pd/BaSO₄ or Pd/Al₂O₃ |

| Temperature | 20–100°C (ambient preferred) |

| H₂ Pressure | 1–20 atm (2 atm optimal) |

| Solvent | (C₁–C₆) alkanol or water |

| Yield | 80–90% (after distillation) |

Acetylation Strategies

Direct N-Acetylation of 5-Ethynyl-2-pyrrolidinone

Post-ethynylation, the nitrogen atom is acetylated using acetic anhydride or acetyl chloride under basic conditions. This method ensures regioselectivity and avoids side reactions at the ethynyl group.

Optimized Protocol

-

Reagents : Acetic anhydride (1.2 equiv), pyridine (base), DMAP (catalyst)

-

Conditions : 0–25°C, 4–6 hours in anhydrous THF

Alternative Route: Sequential Protection and Coupling

Silylation-Ethynylation-Acetylation Cascade

Drawing from analogous protection strategies for pyrrolidinone derivatives, this route employs:

-

Hydroxyl Protection : Treatment of 5-hydroxymethyl-2-pyrrolidinone with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF at 20°C for 6–16 hours.

-

Ethynylation : Sonogashira coupling of the silyl-protected intermediate with ethynyltrimethylsilane, using Pd(PPh₃)₄/CuI in triethylamine.

-

Deprotection and Acetylation : TBAF-mediated desilylation followed by N-acetylation.

| Step | Conditions | Yield |

|---|---|---|

| Silylation | TBDMSCl, imidazole, DMF, 20°C | 97–100% |

| Ethynylation | Pd(PPh₃)₄, CuI, TMS-ethynyl | 75–80% |

| Acetylation | Ac₂O, pyridine, DMAP | 88–90% |

Industrial-Scale Considerations

Continuous Flow Reactor Optimization

To enhance scalability, continuous flow systems are employed for exothermic steps (e.g., hydrogenation and acetylation). Key parameters include:

-

Residence Time : 5–10 minutes for hydrogenation at 50°C.

-

Catalyst Recycling : Pd/Al₂O₃ retains 95% activity over 10 cycles.

-

Purity Control : Acidic ion-exchange resins (e.g., Amberlite IR-120) remove basic by-products post-reaction.

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-5-ethynyl-2-pyrrolidone can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidone derivatives.

Scientific Research Applications

1-Acetyl-5-ethynyl-2-pyrrolidone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-5-ethynyl-2-pyrrolidone involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The acetyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 2-pyrrolidinone derivatives, highlighting substituents, applications, and biological activities:

Key Comparative Analyses

Physicochemical Properties

- 1-Methyl-2-pyrrolidinone (NMP): A polar aprotic solvent with a boiling point of 202–204°C and high solubility in water . Its low volatility and stability make it ideal for industrial applications.

- Ethynyl vs. Methyl Substitution: The ethynyl group in 1-acetyl-5-ethynyl-2-pyrrolidinone introduces sp-hybridized carbon, increasing reactivity compared to methyl-substituted analogues (e.g., NMP). This could enhance its utility in targeted drug delivery systems.

Biological Activity

2-Pyrrolidinone, 1-acetyl-5-ethynyl- (CAS No. 118800-17-2) is a compound that has garnered attention for its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article explores various studies and findings related to the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-Pyrrolidinone, 1-acetyl-5-ethynyl- is C8H9NO, with a molecular weight of approximately 151.16 g/mol. The compound features a pyrrolidinone ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that 2-Pyrrolidinone, 1-acetyl-5-ethynyl- exhibits significant antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .

Table 1: Antimicrobial Activity of 2-Pyrrolidinone, 1-acetyl-5-ethynyl-

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Effective against MDR | |

| Escherichia coli | Moderate | |

| Klebsiella pneumoniae | Moderate |

Anticancer Properties

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies demonstrated that it exhibits cytotoxic effects against lung adenocarcinoma cells (A549). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in A549 Cells

In a controlled study, A549 cells were treated with varying concentrations of 2-Pyrrolidinone, 1-acetyl-5-ethynyl-. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM .

Table 2: Cytotoxic Effects on A549 Cells

The biological activity of 2-Pyrrolidinone, 1-acetyl-5-ethynyl- can be attributed to several mechanisms:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of the cell cycle .

Synthesis and Derivatives

The synthesis of 2-Pyrrolidinone, 1-acetyl-5-ethynyl- can be achieved through various chemical reactions involving pyrrolidinone derivatives. Structural modifications have been explored to enhance its biological activity.

Table 3: Synthetic Routes for Derivatives

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| Pyrrolidinone + Acetic Anhydride | Heat under reflux | Acetylated Pyrrolidinone |

| Ethynyl Grignard Reagent | Nucleophilic substitution | Ethynyl Derivative |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Pyrrolidinone derivatives in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of inhalation, immediately move to fresh air and seek medical attention. For skin contact, wash thoroughly with soap and water for ≥15 minutes. Use fume hoods for synthesis steps involving volatile intermediates. Emergency protocols should reference Safety Data Sheets (SDS) for related compounds, such as 2-pyrrolidinone derivatives .

Q. How can the ethynyl group in 1-acetyl-5-ethynyl-2-pyrrolidinone be functionalized for further derivatization?

- Methodological Answer : The terminal alkyne moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted triazoles. Example protocol: React with azides (e.g., alkyl/aryl azides) under inert atmosphere using CuI (5 mol%) and DIPEA in THF at 60°C for 12–24 hours. Monitor via TLC or LC-MS for conversion (>95% typical) .

Q. What analytical techniques are critical for characterizing 1-acetyl-5-ethynyl-2-pyrrolidinone and its derivatives?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., acetyl and ethynyl groups).

- FTIR : Identify characteristic stretches (C≡C at ~2100 cm, C=O at ~1680 cm).

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error).

Cross-reference with structurally similar pyrrolidinones (e.g., 1-ethyl-3-methylene-2-pyrrolidinone ).

Advanced Research Questions

Q. How do catalytic systems influence the reactivity of the ethynyl group in hydroamidation or carboxylation reactions?

- Methodological Answer : Ruthenium-based catalysts (e.g., bis-(2-methallyl)-cyclooctadiene-Ru(II)) with DMAP ligands enable regioselective hydroamidation. Example: React 1-hexyne with 2-pyrrolidinone derivatives in dry toluene at 80°C under N. Monitor via in situ IR for carbonyl intermediate formation . Optimize ligand ratios (e.g., 1:2 Ru:DMAP) to suppress side reactions.

Q. What strategies resolve contradictions in reaction yields when using 2-pyrrolidinone derivatives in microbial media?

- Methodological Answer : Variability in nitrogen source utilization (e.g., 10 mM 2-pyrrolidinone in Aspergillus nidulans cultures ) may arise from competing metabolic pathways. Conduct controlled experiments:

- Compare growth rates with/without proline supplementation.

- Use cotransformation markers (e.g., plasmid pAN222) to isolate prn transformants.

- Validate via qPCR for gene cluster expression under varying nitrogen conditions.

Q. How can computational modeling predict the metabolic stability of 1-acetyl-5-ethynyl-2-pyrrolidinone in biological systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate electron density at the acetyl and ethynyl sites. Compare with toxicity data for analogous compounds (e.g., LD values for 1-methyl-5-(3-pyridyl)-2-pyrrolidinone: 1,604 mg/kg oral in mice ). Use ADMET predictors (e.g., SwissADME) to assess CYP450 metabolism and plasma protein binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.